[(Z)-[amino-(3-bromophenyl)methylidene]amino] 2-phenoxypropanoate
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Overview
Description
[(Z)-[amino-(3-bromophenyl)methylidene]amino] 2-phenoxypropanoate is a complex organic compound characterized by its unique structure, which includes a bromophenyl group and a phenoxypropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[amino-(3-bromophenyl)methylidene]amino] 2-phenoxypropanoate typically involves a multi-step process. The initial step often includes the preparation of the 3-bromophenylamine, which is then reacted with a suitable aldehyde to form the Schiff base. This intermediate is subsequently reacted with 2-phenoxypropanoic acid under controlled conditions to yield the final product. The reaction conditions generally require a solvent such as ethanol or methanol, and the process is often catalyzed by an acid or base to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[amino-(3-bromophenyl)methylidene]amino] 2-phenoxypropanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Corresponding oxides or ketones.
Reduction: Amines or alcohols.
Substitution: Hydroxylated or alkoxylated derivatives.
Scientific Research Applications
[(Z)-[amino-(3-bromophenyl)methylidene]amino] 2-phenoxypropanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [(Z)-[amino-(3-bromophenyl)methylidene]amino] 2-phenoxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to alterations in cellular pathways and physiological responses. For example, it may bind to an enzyme’s active site, blocking substrate access and thereby inhibiting the enzyme’s activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
[(Z)-[amino-(3-bromophenyl)methylidene]amino] 2-phenoxypropanoate can be compared with other similar compounds, such as:
Cetylpyridinium chloride: Known for its antimicrobial properties.
Domiphen bromide: Used as a disinfectant and antiseptic.
2-Aminoethyl methacrylate: Utilized in polymer synthesis.
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it suitable for a wide range of applications in different fields.
Properties
IUPAC Name |
[(Z)-[amino-(3-bromophenyl)methylidene]amino] 2-phenoxypropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-11(21-14-8-3-2-4-9-14)16(20)22-19-15(18)12-6-5-7-13(17)10-12/h2-11H,1H3,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYNUPVLRLXQLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON=C(C1=CC(=CC=C1)Br)N)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O/N=C(/C1=CC(=CC=C1)Br)\N)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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